Welcome to the BenchChem Online Store!
molecular formula C13H9N3O4 B8716042 2-(1-Cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid

2-(1-Cyano-4-hydroxyisoquinoline-3-carboxamido)acetic acid

Cat. No. B8716042
M. Wt: 271.23 g/mol
InChI Key: BJAJGXRKYCBVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08759373B2

Procedure details

A mixture of 1-cyano-4-hydroxy-isoquinoline-3-carboxylic acid butyl ester (89 mg, 0.33 mmol), glycine (375 mg, 5 mmol), and a 0.5 N solution of MeONa in MeOH (8 mL, 4 mmol) was refluxed with stirring for 48 h before it was concentrated in vacuo. The residue was dissolved in water (20 mL). The solution was washed with diethyl ether before its pH was adjusted to 2 to 3 by addition of aqueous 6 N HCl. The resulting suspension was extracted with ethyl acetate (1×30 mL). The organic phase was dried over MgSO4 and concentrated in vacuo to give the title compound as a yellowish solid (72 mg); MS-(−)-ion: M−1=270.2.
Name
1-cyano-4-hydroxy-isoquinoline-3-carboxylic acid butyl ester
Quantity
89 mg
Type
reactant
Reaction Step One
Quantity
375 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
MeONa
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:6]([C:8]1[N:9]=[C:10]([C:19]#[N:20])[C:11]2[C:16]([C:17]=1[OH:18])=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:7])CCC.[NH2:21][CH2:22][C:23]([OH:25])=[O:24].CO[Na].CO>>[C:19]([C:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:17]([OH:18])=[C:8]([C:6]([NH:21][CH2:22][C:23]([OH:25])=[O:24])=[O:7])[N:9]=1)#[N:20]

Inputs

Step One
Name
1-cyano-4-hydroxy-isoquinoline-3-carboxylic acid butyl ester
Quantity
89 mg
Type
reactant
Smiles
C(CCC)OC(=O)C=1N=C(C2=CC=CC=C2C1O)C#N
Name
Quantity
375 mg
Type
reactant
Smiles
NCC(=O)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
MeONa
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[Na]
Name
Quantity
8 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 48 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (20 mL)
WASH
Type
WASH
Details
The solution was washed with diethyl ether before its pH
ADDITION
Type
ADDITION
Details
was adjusted to 2 to 3 by addition of aqueous 6 N HCl
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with ethyl acetate (1×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(#N)C1=NC(=C(C2=CC=CC=C12)O)C(=O)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 72 mg
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.